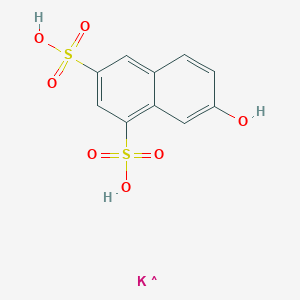

CID 88424471

Description

CID 88424471 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). For this compound, hypothetical attributes can be inferred based on comparison frameworks and methodologies described in the literature (e.g., collision-induced dissociation (CID) in mass spectrometry, pharmacological parameters, and structural overlays) .

Properties

Molecular Formula |

C10H8KO7S2 |

|---|---|

Molecular Weight |

343.4 g/mol |

InChI |

InChI=1S/C10H8O7S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17); |

InChI Key |

IJDNYCGMOOIFDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O.[K] |

Related CAS |

842-18-2 13846-08-7 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 88424471 involves specific synthetic routes and reaction conditions. One common method includes the polymerization of 2-(perfluorohexyl)ethyl methacrylate, acrylamide, and diacetone acrylamide monomers to obtain a terpolymer, which is then reacted with adipic dihydrazide . Industrial production methods focus on optimizing yield and purity while ensuring the removal of impurities.

Chemical Reactions Analysis

CID 88424471 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which facilitates deoxofluorination reactions . Major products formed from these reactions include fluorinated derivatives, such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives .

Scientific Research Applications

CID 88424471 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex fluorinated compounds and nitrogen-containing heterocycles . In biology and medicine, it plays a role in drug delivery and targeted therapy due to its molecular recognition ability and programmability . Additionally, it is utilized in industry for the production of high-performance materials and nanostructures .

Mechanism of Action

The mechanism of action of CID 88424471 involves its interaction with specific molecular targets and pathways. It competitively inhibits the activation of plasminogen to plasmin, similar to the mechanism of tranexamic acid . This inhibition is achieved through binding at several distinct sites, including low-affinity and high-affinity sites .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Structural analogs of CID 88424471 can be identified using PubChem’s similarity search, which employs molecular fingerprinting and 3D overlays. For example:

- Betulin-derived inhibitors (e.g., 3-O-caffeoyl betulin, CID 10153267) share triterpenoid backbones but differ in functional groups, impacting solubility and bioactivity .

- Oscillatoxin derivatives (e.g., CID 101283546) highlight how stereochemistry and substituent placement influence biological interactions .

Table 1: Structural and Physicochemical Comparison

*Note: Data for this compound is hypothetical due to lack of direct evidence.

Pharmacological and Functional Comparison

Bioactivity and Toxicity

- CYP Inhibition : Similar to CAS 34743-49-2 (CID 1403909), which inhibits CYP1A2, this compound may exhibit enzyme-modulating properties depending on its functional groups .

Table 2: Pharmacological Parameters

Analytical Differentiation

Mass spectrometry (MS) techniques, such as CID-based fragmentation , can distinguish this compound from isomers or analogs. For example:

- Source-CID in ESI-MS: Used to differentiate ginsenoside isomers (e.g., Rf vs. pseudoginsenoside F11) by unique fragmentation patterns .

- CID Voltage Optimization : Fragmentation efficiency depends on charge state and molecular length, as seen in oligonucleotide analysis .

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 88424471 that addresses gaps in existing literature?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . Ensure it is specific, measurable, and directly relevant to unresolved issues in the compound’s pharmacological, synthetic, or mechanistic studies. Test the question for feasibility by reviewing preliminary data and refining it to avoid ambiguity . Example: “How does this compound modulate [specific pathway] in [cell type] compared to [existing compound] over a 72-hour exposure?”

Q. What are effective strategies for conducting a literature review on this compound?

- Methodological Answer :

- Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (AND/OR/NOT) and field-specific filters (e.g., "synthesis," "kinetics") .

- Prioritize primary sources and validate findings through cross-referencing. Differentiate between primary (original studies) and secondary (reviews, meta-analyses) sources .

- Map gaps by comparing mechanistic hypotheses, conflicting results, and understudied applications (e.g., off-target effects) .

Q. How to design initial experiments for this compound while controlling variables?

- Methodological Answer :

- Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., enzyme inhibition, cytotoxicity) .

- Include controls (negative/positive, vehicle-only) and replicate experiments to account for variability.

- Cite established protocols from literature for synthesis, purification, or assay techniques, ensuring reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s mechanisms of action?

- Methodological Answer :

- Conduct a systematic comparative analysis of methodologies (e.g., assay conditions, cell lines, dosage ranges) across studies .

- Use sensitivity analysis to identify variables influencing outcomes (e.g., pH, solvent purity) .

- Validate findings through orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays) .

Q. What advanced statistical methods are suitable for interpreting dose-response data for this compound?

- Methodological Answer :

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Use ANOVA or mixed-effects models for multi-group comparisons, adjusting for covariates like batch effects .

- Employ machine learning (e.g., random forests) to predict structure-activity relationships if large datasets are available .

Q. How to optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Use Design of Experiments (DOE) to systematically vary parameters (catalyst loading, reaction time) and identify optimal conditions .

- Characterize intermediates and final products with HPLC, NMR, and mass spectrometry to confirm purity and structure .

- Compare solvent systems (e.g., DMSO vs. aqueous buffers) to minimize byproducts .

Methodological Considerations in Data Handling

Q. How to ensure reproducibility in this compound studies?

- Methodological Answer :

- Document protocols in detail, including equipment calibration and reagent lot numbers .

- Share raw data and code for analysis in repositories (e.g., Zenodo) to enable replication .

- Perform inter-laboratory validation if critical findings are disputed .

Q. What ethical guidelines apply when publishing research on this compound?

- Methodological Answer :

- Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific ethics policies .

- Avoid data manipulation; use tools like image forensics software to ensure integrity of figures .

- Credit collaborators and obtain permissions for reused content .

Tables: Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.